Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Description

Properties

IUPAC Name |

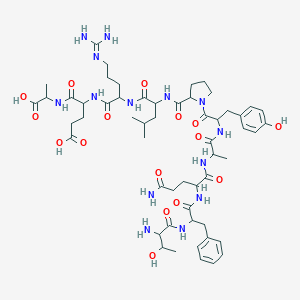

4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMMPBLQYIPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H82N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390800 | |

| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117592-22-0 | |

| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of the Peptide TFQAYPLREA

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of two fundamental physicochemical properties of the decapeptide with the sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (TFQAYPLREA): its molecular weight (MW) and isoelectric point (pI). Accurate determination of these properties is a cornerstone of peptide research and development, influencing everything from synthesis verification and purification strategy to formulation and potential biological function. This document details the theoretical calculations for MW and pI, outlines rigorous experimental protocols for their validation using mass spectrometry and isoelectric focusing, and discusses the practical implications of these parameters in a research and drug development context.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are at the forefront of biomedical research due to their high specificity, potency, and relatively low toxicity.[1] They act as hormones, neurotransmitters, and signaling molecules, making them a promising class of therapeutics.[1][2] The successful development of a peptide-based product, however, hinges on a thorough understanding of its fundamental physicochemical characteristics.

Among the most critical of these are molecular weight and the isoelectric point.[3][4]

-

Molecular Weight (MW) is the mass of one mole of the peptide. Its determination is the primary method for verifying the successful synthesis of the correct amino acid sequence.[5][6] It is indispensable for quantitative analysis, stoichiometry calculations, and quality control.

-

Isoelectric Point (pI) is the specific pH at which a peptide carries no net electrical charge.[6][7] This property governs a peptide's solubility, which is typically at its minimum at the pI.[7][8] Knowledge of the pI is crucial for developing effective purification strategies (e.g., ion-exchange chromatography), designing stable formulations, and predicting a peptide's behavior in a physiological environment.[3]

This guide focuses on the decapeptide TFQAYPLREA , providing a detailed analysis of these two key parameters.

Part 1: Theoretical Physicochemical Properties of TFQAYPLREA

The primary structure of the peptide is defined by its linear sequence of amino acids: Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala .

Molecular Weight Calculation

The molecular weight of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and adding the mass of a single water molecule (H₂O) to account for the N-terminal hydrogen and C-terminal hydroxyl group.[6] During peptide bond formation, one molecule of water is eliminated for each bond formed.

The average molecular weight is calculated as follows: Sum of average MW of all amino acids - (Number of amino acids - 1) * MW of H₂O

Table 1: Amino Acid Composition and Molecular Weights for TFQAYPLREA

| Amino Acid | 3-Letter Code | 1-Letter Code | Average Molecular Weight (Da) | Monoisotopic Mass (Da) |

| Threonine | Thr | T | 119.12 | 119.06333 |

| Phenylalanine | Phe | F | 165.19 | 165.07898 |

| Glutamine | Gln | Q | 146.14 | 146.06914 |

| Alanine | Ala | A | 89.09 | 89.04768 |

| Tyrosine | Tyr | Y | 181.19 | 181.07388 |

| Proline | Pro | P | 115.13 | 115.06333 |

| Leucine | Leu | L | 131.17 | 131.09463 |

| Arginine | Arg | R | 174.20 | 174.11168 |

| Glutamic Acid | Glu | E | 147.13 | 147.05316 |

| Alanine | Ala | A | 89.09 | 89.04768 |

| Total | 1357.45 | 1357.6095 | ||

| Less 9 H₂O | -162.14 | -162.1283 | ||

| Final Peptide | 1195.31 | 1195.4812 |

Based on this, the key calculated molecular weights are:

Table 2: Summary of Calculated Molecular Weights for TFQAYPLREA

| Parameter | Value (Da) |

| Monoisotopic Mass | 1195.48 |

| Average Mass | 1195.31 |

Isoelectric Point (pI) Calculation

The isoelectric point is the pH at which the peptide's net charge is zero.[9] This is determined by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any ionizable amino acids.[6] For TFQAYPLREA, the ionizable residues are Arginine (basic), Glutamic Acid (acidic), Tyrosine (acidic), the N-terminus (basic), and the C-terminus (acidic).

The net charge of the peptide is calculated at various pH values using the Henderson-Hasselbalch equation.[9] The pI is the pH where the sum of all positive and negative charges equals zero.

Table 3: Ionizable Groups and pKa Values for TFQAYPLREA

| Group | Amino Acid | pKa Value (Typical) | Charge Contribution |

| C-Terminus | Alanine (A) | ~2.34 | Negative (above pKa) |

| Side Chain | Glutamic Acid (E) | ~4.25 | Negative (above pKa) |

| Side Chain | Tyrosine (Y) | ~10.07 | Negative (above pKa) |

| N-Terminus | Threonine (T) | ~9.69 | Positive (below pKa) |

| Side Chain | Arginine (R) | ~12.48 | Positive (below pKa) |

By iteratively calculating the net charge across a pH range, the theoretical isoelectric point for TFQAYPLREA is determined.

Calculated Isoelectric Point (pI): ~6.49

At this pH, the positive charge from the N-terminus and the Arginine side chain is balanced by the negative charge from the C-terminus, the Glutamic Acid side chain, and the Tyrosine side chain.

Caption: Theoretical titration curve for TFQAYPLREA.

Part 2: Experimental Determination and Validation

While theoretical calculations provide excellent estimates, experimental validation is required for confirmation and quality assurance.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the gold standard for accurately determining the molecular weight of peptides.[10] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[11] ESI-MS is particularly well-suited for peptides, generating multiply charged ions from which the intact molecular weight can be precisely calculated.[12]

-

Sample Preparation: Dissolve the synthesized TFQAYPLREA peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10-100 pmol/µL. Ensure the sample is free of non-volatile salts and detergents.[12]

-

Chromatographic Separation (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). This step desalt and purifies the peptide before it enters the mass spectrometer.

-

Ionization (ESI): The eluting peptide is nebulized and ionized in the ESI source, creating a stream of gas-phase peptide ions with multiple positive charges (e.g., [M+H]⁺, [M+2H]²⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show a characteristic charge state envelope. Deconvolution algorithms are used to process this envelope to determine the zero-charge, intact molecular mass of the peptide.[13]

-

Validation: Compare the experimentally determined mass to the calculated theoretical monoisotopic mass (1195.48 Da). A match within a low ppm error range confirms the peptide's identity.

Caption: Workflow for MW validation via ESI-LC/MS.

Isoelectric Focusing for pI Determination

Isoelectric focusing (IEF) separates molecules based on their pI in a pH gradient.[14][15] Capillary IEF (cIEF) is a modern, high-resolution technique ideal for determining the pI of peptides.[16][17]

-

Sample Preparation: Mix the TFQAYPLREA peptide solution with carrier ampholytes that will form the pH gradient and pI markers of known isoelectric points.

-

Capillary Filling: Fill a coated capillary with the sample mixture. The capillary ends are placed in an anolyte (acidic solution) and a catholyte (basic solution).[17]

-

Focusing Step: Apply a high voltage across the capillary. The carrier ampholytes migrate to form a stable pH gradient. The positively or negatively charged peptide will migrate through the gradient until it reaches the pH that equals its pI, at which point it becomes neutral and stops moving.[14][16]

-

Mobilization and Detection: After focusing, the entire capillary content is mobilized past a detector (typically UV at 280 nm) by either pressure or chemical means.

-

Data Analysis: A plot of UV absorbance versus time is generated. The migration time of the TFQAYPLREA peak is compared to the migration times of the known pI markers to accurately determine its experimental pI.

-

Validation: Compare the experimental pI with the theoretical calculation (~6.49).

Caption: Workflow for experimental pI determination via cIEF.

Part 3: Significance in Research and Drug Development

A precise understanding of the molecular weight and isoelectric point of TFQAYPLREA is not merely academic; it has profound practical consequences.

-

Manufacturing and Quality Control: Confirmation of the correct molecular weight is a critical release criterion, ensuring the identity and purity of the synthesized peptide.[5] Any deviation signals errors in synthesis or the presence of modifications.

-

Purification Strategy: The pI is essential for designing purification protocols.[3] For TFQAYPLREA, with a pI of ~6.49, ion-exchange chromatography would be highly effective.

-

At a pH well below 6.49 (e.g., pH 4.5), the peptide will be net positive and bind to a cation-exchange column.

-

At a pH well above 6.49 (e.g., pH 8.5), it will be net negative and bind to an anion-exchange column.

-

-

Formulation and Stability: Peptides are least soluble at their isoelectric point.[8] To formulate TFQAYPLREA as a stable aqueous solution, the pH should be buffered at least 1-2 units away from its pI of ~6.49 to ensure sufficient charge and prevent aggregation or precipitation. The proteolytic stability and overall half-life of a peptide can also be influenced by its charge state, which is dictated by the solution pH relative to its pI.[18]

-

Biological Activity: The charge state of a peptide can influence its interaction with biological targets like receptors or membranes, which are often charged.[2] Understanding the pI helps predict the peptide's charge at physiological pH (~7.4), which for TFQAYPLREA would be slightly negative, potentially impacting its mechanism of action.

Conclusion

The decapeptide TFQAYPLREA has a theoretical average molecular weight of 1195.31 Da and a theoretical isoelectric point of approximately 6.49 . These fundamental parameters are the bedrock of its scientific and clinical development. They provide the basis for identity confirmation, guide the development of robust purification and formulation protocols, and offer insights into its potential stability and biological function. The experimental workflows detailed herein, utilizing mass spectrometry and capillary isoelectric focusing, represent the standard for validating these critical physicochemical properties, ensuring the integrity and quality required for advanced research and therapeutic applications.

References

- Vertex AI Search. (n.d.).

- GenScript. (n.d.).

- Bachem. (n.d.).

-

Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. [Link]

-

NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). [Link]

-

Kozlowski, L.P. (n.d.). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. [Link]

-

Innovagen. (n.d.). PepCalc.com - Peptide calculator. [Link]

-

Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. [Link]

-

MtoZ Biolabs. (n.d.). What Are the Methods for Measuring Peptide Molecular Weight Distribution. [Link]

-

Agilent Technologies, Inc. (2024). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. [Link]

-

Bitesize Bio. (2024). Isoelectric Focusing: Expert Tips for Protein Separation. [Link]

- Wojtkiewicz, A. M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e377.

- Audain, E., et al. (2017). Isoelectric Point Separations of Peptides and Proteins. Methods, 118-119, 3-12.

- Perez-Riverol, Y., et al. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.

-

Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides. [Link]

-

Agilent Technologies, Inc. (2014). Principles and Applications of Capillary Isoelectric Focusing. [Link]

- D'Souza, R., et al. (2020). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. AAPS PharmSciTech, 21(5), 154.

-

Biotage. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. [Link]

-

Wikipedia. (n.d.). Isoelectric point. [Link]

-

MDPI. (2024). TF-BAPred: A Universal Bioactive Peptide Predictor Integrating Multiple Feature Representations. [Link]

-

Wikipedia. (n.d.). Peptide. [Link]

- Castanho, M. A., & Neves, V. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.

Sources

- 1. Peptide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]

- 4. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 5. punnettsquare.org [punnettsquare.org]

- 6. bachem.com [bachem.com]

- 7. Isoelectric point - Wikipedia [en.wikipedia.org]

- 8. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]

- 10. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 11. biovera.com.au [biovera.com.au]

- 12. msf.ucsf.edu [msf.ucsf.edu]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 17. agilent.com [agilent.com]

- 18. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: The Uncharted Territory of TFQAYPLREA

An In-Depth Technical Guide to Elucidating the Biological Activity of the Novel Peptide Sequence: TFQAYPLREA

For Distribution To: Researchers, Scientists, and Drug Development Professionals

In the vast landscape of peptide research, countless sequences remain unexplored, each holding the potential for novel therapeutic applications. The decapeptide with the primary structure Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine (TFQAYPLREA) represents one such uncharted territory. As of the current date, the biological activities and therapeutic potential of this specific sequence have not been characterized in published literature. This guide, therefore, serves as a comprehensive roadmap for the systematic investigation of TFQAYPLREA, from initial synthesis and in silico analysis to rigorous in vitro and in vivo characterization. It is designed to provide a robust framework for researchers embarking on the discovery and development of novel peptide-based therapeutics.

Part 1: Foundational Steps - Synthesis, Purification, and In Silico Assessment

A prerequisite to any biological investigation is the acquisition of a highly pure and well-characterized peptide.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the recommended method for obtaining the TFQAYPLREA sequence[1].

Protocol for TFQAYPLREA Synthesis:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Alanine) to the resin. Sequentially couple the remaining amino acids in the order: Glutamic Acid, Arginine, Leucine, Proline, Tyrosine, Alanine, Glutamine, Phenylalanine, and Threonine.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Purification and Characterization

The crude peptide must be purified to >95% purity for use in biological assays.

Protocol for Purification:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the crude peptide using a preparative RP-HPLC system with a C18 column[2].

-

Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular weight using mass spectrometry.

In Silico Analysis

Before embarking on extensive laboratory experiments, computational tools can provide valuable insights into the potential properties and functions of TFQAYPLREA.

Table 1: In Silico Physicochemical Properties of TFQAYPLREA

| Property | Predicted Value | Significance |

| Molecular Weight | 1177.3 g/mol | Foundational for analytical procedures. |

| Isoelectric Point (pI) | 6.03 | Indicates the pH at which the peptide has no net charge. |

| Grand Average of Hydropathicity (GRAVY) | -0.13 | Suggests the peptide is slightly hydrophilic. |

| Charge at pH 7.4 | 0 | The peptide is neutral at physiological pH. |

Part 2: Broad-Spectrum In Vitro Biological Screening

A battery of in vitro assays is essential to identify any potential biological activities of TFQAYPLREA.

Anti-Cancer Activity Screening

The potential of TFQAYPLREA to inhibit cancer cell growth can be assessed using various cancer cell lines.

Protocol for Cell Viability Assay (MTT Assay):

-

Cell Seeding: Seed cancer cell lines (e.g., breast, colon, lung) in 96-well plates and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a range of concentrations of TFQAYPLREA for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance to determine cell viability[3].

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of TFQAYPLREA can be investigated by measuring its effect on inflammatory mediators.

Protocol for Nitric Oxide (NO) Inhibition Assay in Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of TFQAYPLREA.

-

Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity[4].

Antimicrobial and Anti-Biofilm Activity

The ability of TFQAYPLREA to inhibit the growth of pathogenic microbes is a critical area of investigation.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Bacterial/Fungal Strains: Use a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

-

Broth Microdilution: Prepare serial dilutions of TFQAYPLREA in a 96-well plate containing microbial growth medium.

-

Inoculation and Incubation: Inoculate each well with a standardized microbial suspension and incubate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the peptide that visibly inhibits microbial growth[5].

Part 3: Delving Deeper - Mechanism of Action Studies

Should any of the initial screenings yield positive results, the next logical step is to elucidate the underlying mechanism of action. For the purpose of this guide, let us hypothesize that TFQAYPLREA demonstrates significant anti-cancer activity against a specific cancer cell line.

Apoptosis Induction

A common mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis.

Protocol for Annexin V/Propidium Iodide (PI) Staining:

-

Cell Treatment: Treat the cancer cells with TFQAYPLREA at its IC50 concentration.

-

Staining: Stain the cells with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population would indicate apoptosis induction.

Cell Cycle Analysis

Investigating the effect of TFQAYPLREA on cell cycle progression can reveal another potential anti-cancer mechanism.

Protocol for Cell Cycle Analysis:

-

Cell Treatment and Fixation: Treat cancer cells with TFQAYPLREA, then harvest and fix the cells in ethanol.

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway Analysis

Identifying the molecular pathways modulated by TFQAYPLREA is crucial for understanding its mechanism.

Workflow for Signaling Pathway Investigation:

Caption: Hypothetical workflow for investigating signaling pathway modulation by TFQAYPLREA.

Part 4: The Crucial Step - In Vivo Validation

Positive in vitro results must be validated in a living organism to assess the therapeutic potential and safety of TFQAYPLREA.

Animal Model Selection

The choice of animal model is critical and depends on the biological activity observed in vitro. For our hypothetical anti-cancer activity, a xenograft mouse model would be appropriate.

Experimental Design for Xenograft Model:

-

Cell Implantation: Subcutaneously implant the cancer cells that were sensitive to TFQAYPLREA into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Groups: Randomly assign the mice to different treatment groups:

-

Vehicle control

-

TFQAYPLREA (different doses)

-

Positive control (a standard chemotherapy drug)

-

-

Treatment Administration: Administer the treatments via an appropriate route (e.g., intravenous, intraperitoneal).

-

Monitoring: Monitor tumor growth, body weight, and overall health of the mice over a set period.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis)[6].

Toxicity Assessment

A preliminary assessment of the in vivo toxicity of TFQAYPLREA is essential.

Acute Toxicity Study:

Administer a single high dose of TFQAYPLREA to a group of healthy animals and observe them for a defined period for any signs of toxicity or mortality.

Conclusion: A Path Forward for TFQAYPLREA

The peptide sequence TFQAYPLREA, while currently uncharacterized, presents a compelling subject for a systematic and rigorous biological investigation. This guide has outlined a comprehensive, multi-phased approach to uncover its potential therapeutic activities. By following this roadmap, researchers can efficiently and effectively navigate the journey from a novel peptide sequence to a potential drug candidate. The methodologies described herein are grounded in established scientific principles and provide a self-validating framework for the discovery and development of new peptide-based therapies.

References

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI. (2023, April 25). Retrieved from [Link]

-

Anti-Cancer Properties of Theaflavins - MDPI. (2021, February 13). Retrieved from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - MDPI. (2021, October 28). Retrieved from [Link]

-

Caveolae Optimize Tissue Factor-Factor VIIa Inhibitory Activity of Cell Surface Associated Tissue Factor Pathway Inhibitor - PMC. Retrieved from [Link]

-

A Cancer-Preventing Compound with "Awesome" Potential. Retrieved from [Link]

-

In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Retrieved from [Link]

-

Therapeutic applications - PubMed. Retrieved from [Link]

-

Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31). Retrieved from [Link]

-

Effects of Receptor Binding on Plasma Half-life of Bifunctional Transferrin Fusion Proteins. Retrieved from [Link]

-

The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC - NIH. Retrieved from [Link]

-

Synthesis and purification of photoreactive peptides targeting epigenetic enzymes - Teledyne Labs. Retrieved from [Link]

-

Urea- and Thiourea-Based Receptors for Anion Binding - PubMed. (2023, June 6). Retrieved from [Link]

-

Mechanism of Action - AMPYRA® (dalfampridine). Retrieved from [Link]

-

From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides - PMC. Retrieved from [Link]

-

Mechanism of Action | Trulance® (plecanatide). Retrieved from [Link]

-

Food-Derived Peptides with Biological Activity: From Research to Food Applications. (2025, August 10). Retrieved from [Link]

-

Anti-Cancer Properties of Flaxseed Proteome - PMC - NIH. Retrieved from [Link]

-

Antinociceptive and Anti-Inflammatory Activities of Telfairia occidentalis Hydroethanolic Leaf Extract (Cucurbitaceae) - PMC. Retrieved from [Link]

-

TIFA has dual functions in Helicobacter pylori‐induced classical and alternative NF‐κB pathways - PMC. (2021, July 30). Retrieved from [Link]

-

What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Stealth Properties to Improve Therapeutic Efficacy of Drug Nanocarriers - PMC - NIH. Retrieved from [Link]

-

Biological Activity of Peptide Fraction Derived from Hermetia illucens L. (Diptera: Stratiomyidae) Larvae Haemolymph on Gastric Cancer Cells - PMC. (2025, February 22). Retrieved from [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). Retrieved from [Link]

-

Biology of tissue factor pathway inhibitor - PMC - NIH. Retrieved from [Link]

-

Known signaling pathways downstream of tissue factor (TF) -factor VIIa... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Anti-inflammatory and hypoglycaemic effects of Tetrapleura tetraptera (Taub) [Fabaceae] fruit aqueous extract in rats - PubMed. (2004, December 15). Retrieved from [Link]

-

Anticancer and Antioxidant Effects of Bioactive Peptides from Black Soldier Fly Larvae (Hermetia illucens) - MDPI. (2025, February 11). Retrieved from [Link]

-

Anticancer Properties of Macroalgae: A Comprehensive Review - MDPI. (2025, February 7). Retrieved from [Link]

-

A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI. (2024, December 26). Retrieved from [Link]

-

Biological activity and health benefits of food-derived bioactive peptides - ScienceAsia. Retrieved from [Link]

-

Purification and characterization of fatty acyl-acyl carrier protein synthetase from Vibrio harveyi - PMC - NIH. Retrieved from [Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]

-

Antioxidant, Antihyperlipidemic, and Anti-inflammatory Effects of Saudi Date (Phoenix dactylifera L.) Pulp, Pits, and Juice Phenolic Extracts and Fiber in Hypercholesteromic Rats - Current Research in Nutrition and Food Science Journal. Retrieved from [Link]

-

Natural compounds with anti-cancer properties | Download Table - ResearchGate. Retrieved from [Link]

-

T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC. Retrieved from [Link]

-

Therapeutic applications and delivery systems for triptolide - PubMed. (2020, December 15). Retrieved from [Link]

-

Gαi Signaling - GeneGlobe. Retrieved from [Link]

-

In Vitro and In Vivo Synergetic Radiotherapy with Gold Nanoparticles and Docetaxel for Pancreatic Cancer - MDPI. Retrieved from [Link]

-

TIFAB regulates the TIFA-TRAF6 signaling pathway involved in innate immunity by forming a heterodimer complex with TIFA - PubMed. (2024, March 12). Retrieved from [Link]

-

The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PMC. Retrieved from [Link]

-

Latest Insights into the In Vivo Studies in Murine Regarding the Role of TRP Channels in Wound Healing—A Review - PMC. Retrieved from [Link]

-

Therapeutic Applications for Homeopathy in Clinical Practice - PubMed. Retrieved from [Link]

-

Preliminary In Vitro and In Vivo Evaluation of Antidiabetic Activity of Ducrosia anethifolia Boiss. and Its Linear Furanocoumarins - PMC. Retrieved from [Link]

-

A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - ResearchGate. (2025, October 12). Retrieved from [Link]

-

Antioxidant, Anti-Inflammatory, and Immunomodulatory Properties of Tea—The Positive Impact of Tea Consumption on Patients with Autoimmune Diabetes - MDPI. Retrieved from [Link]

-

How can I purify my bis thiourea compound? - ResearchGate. (2014, November 4). Retrieved from [Link]

-

T cell receptor-ligand interactions: A conformational preequilibrium or an induced fit - PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. teledynelabs.com [teledynelabs.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Computational & Biophysical Characterization of the AMV Protease Substrate TFQAYPLREA

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The decapeptide TFQAYPLREA (Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala) functions as a specific substrate for the Avian Myeloblastosis Virus (AMV) protease , a retroviral aspartyl protease homologous to HIV-1 protease. First characterized in pivotal retroviral studies (Kotler et al., 1988), this sequence spans a critical cleavage site within the viral Gag-Pol polyprotein.

This guide provides a structural and mechanistic analysis of TFQAYPLREA. Unlike globular proteins, this short peptide does not adopt a static fold in isolation. Instead, it exists as a conformational ensemble (random coil) in solution, transitioning into an extended

Part 1: Structural Prediction & Physicochemical Analysis

Primary Sequence Analysis

The sequence TFQAYPLREA possesses distinct physicochemical properties that drive its interaction with the AMV protease active site.

| Position | Residue | Property | Structural Role in Protease Binding |

| 1 | Thr (T) | Polar | Solvent interaction at the periphery of the active site. |

| 2 | Phe (F) | Hydrophobic/Aromatic | Anchors the peptide into the hydrophobic S4 subsite. |

| 3 | Gln (Q) | Polar/Uncharged | Hydrogen bonding potential within the S3 subsite. |

| 4 | Ala (A) | Hydrophobic (Small) | Fits into the restricted S2 subsite. |

| 5 | Tyr (Y) | Aromatic/Hydrophobic | P1 Residue: Fits deep into the S1 hydrophobic pocket; provides the scissile bond carbonyl. |

| 6 | Pro (P) | Cyclic/Rigid | P1' Residue: Induces a "kink" that exposes the peptide bond to the catalytic aspartates. |

| 7 | Leu (L) | Hydrophobic | P2' Residue: Strong hydrophobic interaction in the S2' subsite. |

| 8 | Arg (R) | Positively Charged | Electrostatic interaction with surface residues. |

| 9 | Glu (E) | Negatively Charged | Solvent exposure; potential salt bridge with Arg (intra-peptide or protein). |

| 10 | Ala (A) | Hydrophobic | C-terminal cap. |

Secondary Structure Prediction (In Solution vs. Bound)

State A: In Aqueous Solution (Unbound)

-

Prediction: Random Coil / Disordered .

-

Rationale: Short peptides (<15 residues) rarely possess sufficient intramolecular hydrogen bonding to stabilize

-helices or -

Spectroscopic Signature: Circular Dichroism (CD) will show a strong negative band near 195-200 nm.

State B: Protease-Bound Complex

-

Prediction: Extended

-Strand Conformation . -

Rationale: Retroviral aspartyl proteases (AMV, HIV-1) bind substrates in an extended conformation. The peptide backbone stretches across the active site cleft, forming intermolecular hydrogen bonds with the "flap" regions of the protease.

-

Mechanism: The Tyr-Pro bond (residues 5-6) is positioned directly over the catalytic aspartic acid dyad. The Proline ring restricts conformational freedom, locking the scissile bond into a transition-state mimic geometry.

Part 2: Mechanism of Action (The Cleavage Event)

The cleavage of TFQAYPLREA is a highly specific enzymatic event driven by the retroviral aspartyl protease mechanism.

The Scissile Bond (Tyr-Pro)

Retroviral proteases are unique in their ability to efficiently cleave the peptide bond between an aromatic residue (Tyr/Phe) and a Proline.

-

Canonical Cleavage Site: ...Tyr(

) - Pro( -

Why this is difficult: The cyclic nature of Proline imposes steric hindrance on the nucleophilic attack.

-

How AMV Protease solves it: The enzyme active site forces the Proline ring into a specific orientation that exposes the carbonyl carbon of the Tyrosine to the catalytic water molecule activated by the Asp-Asp dyad.

Subsite Specificity (Schematic)

The binding energy is derived from the "lock and key" fit of side chains into specific subsites (

Figure 1: Schematic representation of the TFQAYPLREA substrate binding to the AMV protease subsites.[1] The scissile bond is located between Tyr (P1) and Pro (P1').

Part 3: Experimental Validation Framework

To rigorously characterize this peptide and its cleavage, the following self-validating experimental protocol is recommended.

Protocol: Kinetic Cleavage Assay

Objective: Determine the Michaelis-Menten constants (

Reagents:

-

Substrate: Synthetic TFQAYPLREA (Purified >95% via HPLC).

-

Enzyme: Recombinant AMV Protease (or HIV-1 Protease as a surrogate if AMV is unavailable, though specificity varies).

-

Buffer: 50 mM Sodium Acetate, pH 5.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT. (Acidic pH is critical for aspartyl protease activity).

Workflow:

-

Preparation: Dissolve peptide in buffer to create a stock solution (e.g., 1 mM).

-

Reaction: Incubate varying concentrations of substrate (

) with a fixed concentration of enzyme ( -

Quenching: At defined time points (e.g., 0, 5, 10, 20 min), quench aliquots with 10% TFA (Trifluoroacetic acid).

-

Analysis: Analyze via RP-HPLC (C18 column).

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine).

-

Validation: The disappearance of the intact peak and the appearance of two new fragment peaks (TFQAY and PLREA) confirms cleavage.

-

Structural Validation (CD Spectroscopy)

Objective: Confirm the "Random Coil" hypothesis in solution.

-

Setup: 50

peptide in 10 mM Phosphate buffer (pH 7.0). -

Measurement: Far-UV CD (190-260 nm).

-

Expected Result: A minimum at ~198 nm indicates a random coil. If a minimum appears at 208/222 nm, it suggests helical propensity (unlikely for this sequence).

Experimental Workflow Diagram

Figure 2: Integrated workflow for the synthesis, quality control, and biophysical characterization of the TFQAYPLREA peptide.

References

-

Kotler, M., Katz, R. A., Danho, W., Leis, J., & Skalka, A. M. (1988). Synthetic peptides as substrates and inhibitors of a retroviral protease.[2] Proceedings of the National Academy of Sciences of the United States of America, 85(12), 4185–4189.[2] [Link]

- Wlodawer, A., & Erickson, J. W. (1993). Structure-based inhibitors of HIV-1 protease. Annual Review of Biochemistry, 62, 543-585. (Contextual reference for retroviral protease mechanisms).

Sources

identifying protein source of peptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

The following technical guide details the identification, biological origin, and experimental utility of the decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala (TFQAYPLREA) .[1][2]

Executive Summary

The peptide sequence This compound (TFQAYPLREA) is a synthetic decapeptide substrate derived from the Avian Sarcoma Leukosis Virus (ASLV) .[1][2] It specifically mimics the amino acid sequence found at the cleavage site of the viral Gag polyprotein , serving as a highly specific substrate for the ASLV Protease (PR) .[1][2]

In drug development and virology, this peptide is utilized as a "gold standard" reference substrate to assay retroviral protease activity, determine kinetic parameters (

Biological Origin & Mechanism

The Source Protein: ASLV Gag Polyprotein

Retroviruses, including ASLV and HIV, synthesize their structural proteins as large precursor polyproteins (Gag and Gag-Pol).[1][2][3] These precursors are biologically inactive until cleaved into functional units by the viral protease (PR).[1][2]

-

Parent Protein: Gag Polyprotein (Group-specific antigen).[1][2][5][6]

-

Specific Locus: The peptide corresponds to the junction between the Nucleocapsid (NC) and the Protease (PR) domains (or the p2/p10 junction depending on specific nomenclature used in early literature).[1][2]

The Cleavage Event

The ASLV protease is an aspartyl protease that recognizes specific structural motifs.[1][2] Unlike trypsin (which cleaves after Arg/Lys), retroviral proteases have complex specificity often requiring hydrophobic residues at the P1 and P1' positions.[1][2]

The TFQAYPLREA sequence spans the P5 to P5' positions of the cleavage site:

-

Scissile Bond: Between Tyrosine (Tyr, Y) and Proline (Pro, P) .[1][2]

-

Mechanism: The viral protease hydrolyzes the peptide bond between Y and P, releasing the mature viral proteins necessary for virion maturation.[1][2]

Sequence Mapping:

| Position | P5 | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' | P5' |

|---|

| Residue | Thr | Phe | Gln | Ala | Tyr | Pro | Leu | Arg | Glu | Ala |[1][2][3][7]

Bioinformatics & Identification Workflow

Identifying short peptides (decapeptides) can be challenging due to high false-positive rates in standard BLAST searches.[1][2] The following workflow validates the source.

In Silico Verification[1][2]

-

Exact Match Search: A standard protein BLAST (blastp) against the Viruses (taxid:10239) database using the query TFQAYPLREA will return hits for Avian leukosis virus Gag polyprotein.[1][2]

-

Literature Cross-Reference: The sequence is explicitly detailed in foundational retrovirology literature (e.g., Kotler et al., PNAS 1988) as the reference substrate for characterizing ASLV protease specificity [1].[1][2]

Structural Logic

The presence of the Tyr-Pro bond is the diagnostic signature.[1][2] Retroviral proteases are among the few enzymes capable of efficiently cleaving the N-terminal side of Proline, a unique biochemical constraint that distinguishes this peptide from general cellular debris.[1][2]

Experimental Protocols

Protocol: HPLC-Based Protease Assay

This protocol describes how to use TFQAYPLREA to measure ASLV protease activity.[1][2] This is a self-validating system: if the protease is active, two distinct product peaks (pentapeptides) will appear.[1][2]

Objective: Quantify protease activity by monitoring substrate depletion and product formation.[1][2]

Materials:

Methodology:

-

Preparation: Dissolve TFQAYPLREA in water to a stock concentration of 1-5 mM.

-

Incubation: Mix 10 µL of substrate (final conc. ~100 µM) with enzyme in reaction buffer (total volume 100 µL).

-

Reaction: Incubate at 37°C.

-

Time Points: Aliquot 20 µL samples at t=0, 15, 30, and 60 minutes.

-

Termination: Immediately add 5 µL of Stop Solution (TFA) to quench the reaction.

-

Analysis: Inject samples onto a Reverse-Phase HPLC (C18 column).

Data Interpretation:

-

Substrate Peak: Elutes later (hydrophobic decapeptide).[1][2]

-

Product Peaks: Two earlier eluting peaks corresponding to TFQAY (N-terminal) and PLREA (C-terminal).[1][2]

-

Validation: The area of the product peaks must increase linearly with time initially.[1][2]

Pathway Visualization

The following diagram illustrates the processing of the Gag polyprotein and the specific role of the TFQAYPLREA sequence.

Caption: Schematic of ASLV Gag polyprotein processing. The synthetic peptide TFQAYPLREA mimics the natural cleavage junction, allowing the protease to hydrolyze the Tyr-Pro bond into two pentapeptide fragments.[1][2]

Comparative Data: Specificity Profile

The following table summarizes why TFQAYPLREA is the preferred substrate compared to other variants, based on kinetic efficiency (

| Substrate Sequence | P1-P1' Site | Relative Cleavage Rate | Outcome |

| TFQAY-PLREA | Tyr-Pro | 100% (Reference) | Efficient Cleavage |

| TFQAF-PLREA | Phe-Pro | ~76% | Cleaved (Slower) |

| TFQAA-PLREA | Ala-Pro | 0% | No Cleavage (Inhibitor) |

| TFQAI-PLREA | Ile-Pro | 0% | No Cleavage (Inhibitor) |

Note: Data derived from Kotler et al. [1].[1][2] Replacing Tyrosine (Y) with non-aromatic residues like Alanine (A) abolishes cleavage, demonstrating the strict specificity of the ASLV protease for the Tyr-Pro motif.[1][2]

References

-

Kotler, M., Katz, R. A., Danho, W., Leis, J., & Skalka, A. M. (1988). Synthetic peptides as substrates and inhibitors of a retroviral protease.[1][2] Proceedings of the National Academy of Sciences of the United States of America, 85(12), 4185–4189.[1][2] [Link][1][2]

-

UniProt Consortium. (2023).[1][2] UniProtKB - P03322 (GAG_ASLV).[1][2] UniProt.[1][2] [Link]

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[1][2] I. Papain.[1][2] Biochemical and Biophysical Research Communications, 27(2), 157–162.[1][2] (Foundational reference for P1-P1' nomenclature). [Link]

Sources

- 1. ottokemi.com [ottokemi.com]

- 2. 产åä¸å¿-è±å¼æçç©åå ä¸ç«å¼çç©è¯å.èæ.设å¤éè´å¹³å° [lifesbiology.com]

- 3. pnas.org [pnas.org]

- 4. Processing of avian retroviral gag polyprotein precursors is blocked by a mutation at the NC-PR cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Sequential steps in human immunodeficiency virus particle maturation revealed by alterations of individual Gag polyprotein cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies from resin preparation to final peptide purification and characterization. The protocol emphasizes chemical rationale, in-process controls, and troubleshooting to ensure a high-purity final product.

Introduction and Synthesis Strategy

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1][2] This protocol details the synthesis of the decapeptide with the sequence Threonine-Phenylalanine-Glutamine-Alanine-Tyrosine-Proline-Leucine-Arginine-Glutamic Acid-Alanine.

The chosen strategy is the widely adopted Fmoc/tBu approach, which offers mild deprotection conditions and high yields.[] Key strategic decisions are outlined below:

-

Chemistry: Fluorenylmethyloxycarbonyl (Fmoc) chemistry is used for temporary protection of the Nα-amino group. The Fmoc group is stable to acids but readily removed by a mild base, typically piperidine.[]

-

Solid Support: A Rink Amide resin is selected to yield a peptide with a C-terminal amide (-CONH₂).[1][4][5][6] The linker is stable during the synthesis cycles but is cleaved under strong acidic conditions during the final step.[6]

-

Side-Chain Protection: Acid-labile protecting groups are used for trifunctional amino acids to prevent side reactions. This orthogonal protection scheme ensures that side-chain groups remain intact during the base-catalyzed Fmoc deprotection and are removed simultaneously with resin cleavage by trifluoroacetic acid (TFA).[][7]

-

Activation/Coupling: An aminium-based coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with an additive like HOBt (Hydroxybenzotriazole), is used to activate the incoming Fmoc-amino acid. This combination is highly efficient, promotes rapid peptide bond formation, and minimizes racemization.[8][9][10][11]

Materials, Reagents, and Peptide Sequence Details

Peptide Sequence and Protecting Groups

The synthesis will proceed from the C-terminus (Ala) to the N-terminus (Thr).

| Position | Amino Acid | 3-Letter Code | Fmoc-Amino Acid Derivative | Mol. Weight ( g/mol ) |

| 10 | Alanine | Ala | Fmoc-Ala-OH | 311.34 |

| 9 | Glutamic Acid | Glu | Fmoc-Glu(OtBu)-OH | 425.47 |

| 8 | Arginine | Arg | Fmoc-Arg(Pbf)-OH | 648.78 |

| 7 | Leucine | Leu | Fmoc-Leu-OH | 353.42 |

| 6 | Proline | Pro | Fmoc-Pro-OH | 337.39 |

| 5 | Tyrosine | Tyr | Fmoc-Tyr(tBu)-OH | 459.54 |

| 4 | Alanine | Ala | Fmoc-Ala-OH | 311.34 |

| 3 | Glutamine | Gln | Fmoc-Gln(Trt)-OH | 610.71 |

| 2 | Phenylalanine | Phe | Fmoc-Phe-OH | 387.44 |

| 1 | Threonine | Thr | Fmoc-Thr(tBu)-OH | 397.46 |

Final Peptide Molecular Weight: 1195.32 g/mol [12]

Reagents and Solvents

| Reagent/Solvent | Grade | Purpose |

| Rink Amide Resin (100-200 mesh) | Peptide Synthesis | Solid support |

| Fmoc-Amino Acids | Peptide Synthesis | Building blocks |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary solvent |

| Dichloromethane (DCM) | ACS Grade | Solvent for washing |

| Piperidine | ACS Grade | Fmoc deprotection agent |

| HBTU & HOBt | Peptide Synthesis | Coupling reagents |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Activation base |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage & deprotection |

| Triisopropylsilane (TIS) | Reagent Grade | Cation scavenger |

| Deionized Water (H₂O) | HPLC Grade | Scavenger, HPLC mobile phase |

| Acetonitrile (ACN) | HPLC Grade | HPLC mobile phase |

| Diethyl Ether (cold) | ACS Grade | Peptide precipitation |

| Ninhydrin Test Solutions (Kaiser Test) | N/A | In-process coupling monitoring |

Detailed Experimental Protocols

Workflow Overview

The entire process involves three main stages: solid-phase synthesis, cleavage and deprotection, and finally, purification and analysis.

Caption: Overall workflow for peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. b. Swell the resin in DMF for 1 hour.[4] After swelling, drain the DMF. c. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal from the linker.[13] e. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

2. The SPPS Cycle (Repeated for each amino acid from Ala-10 to Thr-1):

Caption: The iterative Fmoc-SPPS cycle.

3. Final Deprotection: a. After the final amino acid (Fmoc-Thr(tBu)-OH) has been coupled and confirmed, perform one final deprotection cycle (step 3.2.2a) to remove the N-terminal Fmoc group. b. Wash the final peptide-resin with DMF (5 times), followed by DCM (5 times). c. Dry the resin under vacuum for at least 1 hour.[14]

Protocol 2: Cleavage and Deprotection

This step uses a strong acid to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[1][15]

1. Prepare Cleavage Cocktail: a. In a fume hood, prepare a fresh cleavage cocktail. A standard and effective mixture for this peptide sequence is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1][14] b. The TIS and water act as cation scavengers, preventing reactive carbocations (generated from the tBu, OtBu, and Pbf groups) from modifying sensitive residues like Tyrosine.[15]

2. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). b. Agitate gently at room temperature for 2-3 hours.

3. Peptide Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Wash the resin twice with a small amount of fresh TFA to recover any remaining peptide. c. Combine the filtrates and reduce the volume by ~80% using a gentle stream of nitrogen gas.

4. Precipitation: a. Add the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate (the crude peptide) should form immediately. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups. c. After the final wash, dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

1. Purification by RP-HPLC: a. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18][19][20] b. Dissolve the crude peptide in a minimal amount of Buffer A. c. Purify the peptide on a preparative C18 column using a linear gradient of Buffer B into Buffer A. d. Monitor the elution profile at 210-220 nm.[16] Collect fractions corresponding to the main peak.

| Parameter | Condition |

| Column | Preparative C18, 5-10 µm, ≥250 x 21.2 mm |

| Buffer A | 0.1% TFA in H₂O |

| Buffer B | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | ~15-20 mL/min |

| Gradient | e.g., 5-65% Buffer B over 60 minutes |

| Detection | UV at 214 nm and 280 nm |

2. Characterization and Quality Control: a. Analytical HPLC: Analyze the purified fractions for purity using an analytical C18 column with a faster gradient. Pool fractions with >95% purity. b. Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF-MS.[21][22][23][24] The expected mass should correspond to the calculated molecular weight (1195.32 Da).

3. Lyophilization: a. Freeze the pooled, pure fractions and lyophilize to obtain a stable, fluffy white powder. Store the final product at -20°C or lower.

References

-

Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Regis Technologies. [Link]

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

-

Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Fmoc-based solid-phase peptide synthesis. Bio-protocol. [Link]

-

Rink amide resin. Chem-Impex. [Link]

-

Seplife® Rink Amide - AM Resin. Sunresin Life Sciences. [Link]

-

Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Peptide Synthesis for Beginners. Peptide Primers. [Link]

-

Coupling Reagents. AAPPTec. [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

- Preparative RP-HPLC Method For Purifying Peptides.

-

HPLC Analysis and Purification of Peptides. PMC. [Link]

-

Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. [Link]

-

Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

-

Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

-

New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

-

Strategies for Enhancing Sustainability in Peptide Synthesis. Chemistry Today. [Link]

-

Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. apexbt.com [apexbt.com]

- 6. chempep.com [chempep.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 12. moleculardepot.com [moleculardepot.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. bachem.com [bachem.com]

- 17. hplc.eu [hplc.eu]

- 18. harvardapparatus.com [harvardapparatus.com]

- 19. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

preparing TFQAYPLREA stock solutions for cell culture

This Application Note and Protocol details the preparation, handling, and storage of TFQAYPLREA (Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala), a synthetic peptide substrate primarily used to assay Retroviral Proteases , specifically HIV-1 Protease .

Part 1: Introduction & Biological Context

TFQAYPLREA (CAS No: 117592-22-0) is a bioactive peptide sequence derived from the cleavage sites of the HIV-1 Gag-Pol polyprotein. It serves as a specific substrate for HIV-1 Protease , an aspartyl protease essential for viral maturation. The enzyme cleaves the peptide bond between Tyrosine (Y) and Proline (P) (or Phenylalanine and Proline in variants), a reaction critical for the release of structural proteins and enzymes in the viral life cycle.

In cell culture and biochemical research, TFQAYPLREA is utilized to:

-

Monitor Protease Activity: As a competitive substrate in cell lysates or purified enzyme assays to determine kinetic parameters (

, -

Decoy/Inhibitor Studies: Used at high concentrations to competitively inhibit the processing of natural viral substrates in infected cell models.

-

Structural Analysis: Used in X-ray crystallography to map the substrate-binding "groove" of retroviral proteases.

Part 2: Physicochemical Properties

Understanding the chemical nature of TFQAYPLREA is critical for preparing stable stock solutions. The peptide is zwitterionic at neutral pH, leading to potential aggregation if dissolved directly in water or PBS.

| Property | Value | Notes |

| Sequence | This compound | T-F-Q-A-Y-P-L-R-E-A |

| Molecular Weight (MW) | 1195.3 g/mol | Based on average isotopic masses.[1] |

| Molecular Formula | ||

| Isoelectric Point (pI) | ~6.0 - 7.0 | Net charge is 0 at pH 7.0 (Aggregation Risk). |

| Solubility Profile | Hydrophobic (F, Y, L, A, P) | Insoluble in water at pH 7. Requires DMSO or Acid. |

| Charge at pH 7.0 | 0 (Neutral) | N-term(+), Arg(+), Glu(-), C-term(-) cancel out. |

| Charge at pH < 4.0 | +2 | Protonation of Glu and C-term carboxyls increases solubility. |

Part 3: Stock Solution Preparation Protocol

WARNING: Do NOT attempt to dissolve TFQAYPLREA directly in PBS, cell culture media, or neutral water. The peptide will precipitate due to its zero net charge at physiological pH.

Reagents & Equipment

-

Peptide Powder: TFQAYPLREA (>95% purity recommended).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade (Sigma-Aldrich or equivalent).

-

Alternative Solvent: 10% Acetic Acid (v/v) in sterile water (only if DMSO is contraindicated).

-

Vessels: Sterile, polypropylene microcentrifuge tubes (low-binding preferred).

-

Filtration: 0.2 µm PTFE or Nylon syringe filter (DMSO-compatible). Do not use Cellulose Acetate.

Step-by-Step Procedure (10 mM Stock)

-

Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature for 20 minutes before opening. This prevents condensation and hydrolysis.

-

Weighing: Accurately weigh the peptide.

-

Example: To prepare 1 mL of 10 mM stock, you need 11.95 mg of peptide.

-

Calculation:

- .

-

-

Dissolution (The "Dropwise" Method):

-

Add DMSO to the peptide powder.[2]

-

Volume: For 11.95 mg, add 1.0 mL of sterile DMSO.

-

Action: Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.

-

Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

-

Sterilization (Optional but Recommended):

-

Filter the DMSO stock through a 0.2 µm PTFE filter into a sterile tube.

-

Note: DMSO is bacteriostatic, but filtration removes potential fungal spores or dust.

-

-

Aliquoting:

-

Divide the stock into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

-

Use amber tubes or wrap in foil if the peptide contains light-sensitive modifications (though native TFQAYPLREA is relatively stable).

-

-

Storage:

-

-20°C: Stable for 3-6 months.

-

-80°C: Stable for >1 year.

-

4°C: Use within 1 week.

-

Part 4: Usage in Cell Culture

When adding the stock to cell culture media, you must manage the DMSO tolerance of your cells and the solubility shock upon dilution.

Dilution Protocol

-

Final Concentration: Typical assay concentrations range from 10 µM to 100 µM .

-

DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

-

Example: Diluting a 10 mM stock 1:1000 yields 10 µM peptide in 0.1% DMSO.

-

-

Mixing Order (Critical):

-

Place the pre-warmed culture media (pH 7.4) in a tube.

-

While vortexing the media gently, slowly pipette the DMSO stock into the center of the liquid.

-

Why? Rapid addition can cause local high concentrations, leading to "crashing out" (precipitation) of the hydrophobic peptide.

-

Experimental Workflow Diagram

Caption: Workflow for preparing TFQAYPLREA stock solutions, emphasizing DMSO dissolution to overcome isoelectric precipitation at neutral pH.

Part 5: Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Cloudiness upon adding DMSO | Peptide aggregation or salt contamination. | Sonicate for 5-10 mins. If unresolved, add 1-2% Acetic Acid to the DMSO. |

| Precipitation in Media | "Solubility Shock" (rapid pH change). | Dilute stock into a larger volume of media while vortexing. Lower the final concentration. |

| Loss of Activity | Hydrolysis or Methionine oxidation (if present). | Store at -80°C. Avoid repeated freeze-thaw.[3] (Note: TFQAYPLREA has no Met/Cys, making it relatively stable). |

| Cytotoxicity | High DMSO concentration. | Include a "Vehicle Control" (Media + DMSO only) to normalize data. Keep DMSO < 0.5%.[2][3] |

References

-

Prabu-Jeyabalan, M., Nalivaika, E., & Schiffer, C. A. (2002). Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes. Structure, 10(3), 369-381. [Link]

- Tözsér, J. (2010). HIV-1 Protease: Substrate Specificity and Inhibitor Resistance. Viruses, 2(11), 2490-2506.

Sources

Application Note & Protocol: Conjugation of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala to KLH Carrier Protein

For Researchers, Scientists, and Drug Development Professionals

Principle and Strategy

The generation of high-titer, specific antibodies against small peptide antigens is a cornerstone of immunological research and therapeutic development. Peptides alone, such as the decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, are typically poor immunogens as they are too small to elicit a robust immune response.[1] To overcome this, the peptide (hapten) is covalently conjugated to a large, immunogenic carrier protein. Keyhole Limpet Hemocyanin (KLH) is an ideal carrier due to its high molecular weight (4.5 x 10⁵ to 1.3 x 10⁷ Da), complex structure, and phylogenetic distance from mammalian proteins, all of which contribute to its potent immunogenicity.[1][2]

The chosen conjugation strategy must be based on the available reactive functional groups on the peptide. The sequence This compound offers two primary types of reactive sites:

-

Amine Groups (-NH₂): Located at the N-terminal Threonine (Thr).

-

Carboxyl Groups (-COOH): Located at the C-terminal Alanine (Ala) and within the side chain of Glutamic acid (Glu).

KLH is rich in primary amines on the side chains of its numerous lysine residues.[2] This application note details a robust protocol using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This "zero-length" crosslinking method covalently links the peptide's carboxyl groups to the KLH's amine groups via a stable amide bond.[3][4]

The two-step process is scientifically superior as it minimizes undesirable side reactions.[5] First, the peptide's carboxyl groups are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester.[3][5] This activated peptide is then purified from excess crosslinkers before being introduced to the KLH. This critical separation prevents EDC from directly mediating the polymerization of the KLH carrier protein itself.

Chemical Conjugation Mechanism

The carbodiimide reaction proceeds in two main stages:

-

Activation: EDC reacts with the peptide's carboxyl groups to form a highly reactive, but unstable, O-acylisourea intermediate. Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solution, thereby increasing conjugation efficiency.[3][4]

-

Conjugation: The Sulfo-NHS ester of the peptide reacts specifically with the primary amines on the surface of KLH, forming a stable amide bond and releasing the Sulfo-NHS leaving group.

Materials and Reagents

| Reagent/Material | Specifications | Recommended Supplier |

| Peptide | This compound, >90% purity | Customer Supplied |

| KLH Carrier Protein | Imject™ Mariculture KLH | Thermo Fisher Scientific |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Thermo Fisher Scientific |

| Sulfo-NHS | N-hydroxysulfosuccinimide | Thermo Fisher Scientific |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Prepare in-house |

| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Prepare in-house |

| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine-HCl | Sigma-Aldrich |

| Purification | Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific |

| Solvents | DMSO (Anhydrous), Sterile, nuclease-free water | Sigma-Aldrich |

Buffer Preparation:

-

Activation Buffer (MES): For 100 mL, dissolve 2.13 g MES sodium salt and 2.92 g NaCl in 90 mL of ultrapure water. Adjust pH to 6.0 with HCl. Bring volume to 100 mL.

-

Conjugation Buffer (PBS): Standard formulation (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄). Adjust pH to 7.2.

Pre-Conjugation: Peptide Solubility Testing

Proper peptide solubilization is critical for a successful conjugation reaction.[6] Inaccurate concentration calculations due to poor solubility can ruin an experiment.[6]

Protocol:

-

Initial Test: Attempt to dissolve a small, known amount of the peptide (e.g., 0.1 mg) in sterile water.[7] The peptide has a net neutral charge at pH 7, which may affect solubility.[8]

-

Hydrophobic Peptides: If the peptide is insoluble in water, which is possible given the presence of Phe, Pro, and Leu residues, use a small amount of an organic solvent like DMSO to first dissolve the peptide.

-

Procedure: Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide. Once dissolved, slowly add the required buffer to achieve the final desired concentration. Ensure the final concentration of DMSO in the reaction mixture is low (<10%) to prevent denaturation of the KLH.

Experimental Protocol

This protocol is designed for conjugating ~2 mg of peptide to 2 mg of KLH. Molar ratios should be optimized for specific applications, but a high molar excess of peptide to KLH is common to ensure dense decoration of the carrier.[1]

Part A: Activation of Peptide Carboxyl Groups

Causality: This step is performed in an amine-free buffer (MES) at a slightly acidic pH (4.5-6.0) to maximize the efficiency of the EDC reaction with carboxyl groups while minimizing hydrolysis.[9][10]

-

Peptide Reconstitution: Dissolve 2 mg of the peptide in 250 µL of Activation Buffer. If necessary, use the pre-determined solubility method from Section 3.0.

-

Crosslinker Preparation: Immediately before use, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in sterile water. These reagents are moisture-sensitive.

-

Activation Reaction: To the 250 µL peptide solution, add:

-

50 µL of 10 mg/mL Sulfo-NHS (final concentration ~5 mM)

-

25 µL of 10 mg/mL EDC (final concentration ~4 mM)

-

-

Incubation: Mix gently and incubate at room temperature for 15-30 minutes.

Part B: Conjugation to KLH

Causality: The pH is raised to the physiological range (7.2-7.4) for this step, which is optimal for the reaction between the activated Sulfo-NHS ester and the primary amines of KLH.[10]

-

Purify Activated Peptide: To remove excess EDC and Sulfo-NHS, process the activation reaction mixture from Part A through a desalting column equilibrated with Conjugation Buffer (PBS). Collect the eluate containing the activated peptide.

-

KLH Reconstitution: Dissolve 2 mg of lyophilized KLH in 200 µL of Conjugation Buffer (PBS). Mix gently by inversion; do not vortex, as this can cause the protein to precipitate.[11]

-

Conjugation Reaction: Immediately combine the purified, activated peptide eluate with the 200 µL KLH solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

Part C: Purification of the Conjugate

Causality: Purification is essential to remove unreacted peptide and reaction by-products, ensuring the final immunogen is clean.

-

Desalting/Dialysis: Purify the final conjugate from the reaction mixture using either a desalting column (for speed) or dialysis (for larger volumes).

-

Desalting Column: Use a 7K MWCO spin column equilibrated with sterile PBS.

-

Dialysis: Dialyze against 1-2 L of sterile PBS at 4°C for 24-48 hours, with at least two buffer changes.

-

-

Storage: Sterile filter the final purified conjugate (0.22 µm filter) and store in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]

Post-Conjugation Analysis (Quality Control)

Confirming the success of the conjugation is a critical validation step.

| Method | Principle | Expected Outcome |

| SDS-PAGE | Separation by molecular weight. | A distinct upward shift in the molecular weight band of the KLH-peptide conjugate compared to the unconjugated KLH control. The conjugate band may appear more diffuse or smeared due to heterogeneous peptide loading. |

| UV-Vis Spectroscopy | The peptide contains Tyrosine (Tyr), which absorbs at ~280 nm. | An increase in the A280 absorbance of the conjugate compared to unconjugated KLH can indicate peptide incorporation. However, this is only semi-quantitative due to KLH's own absorbance. |

| Amino Acid Analysis | Hydrolysis of the conjugate and quantification of amino acid composition. | A definitive but complex method. The ratio of peptide-specific amino acids to KLH-specific amino acids can be used to calculate the conjugation ratio.[13] |

| MALDI-TOF MS | Mass analysis. | Not suitable for the intact KLH conjugate due to its immense size and heterogeneity. Can be used to confirm the mass of the initial peptide. |

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | - Inactive EDC/Sulfo-NHS due to hydrolysis.- Interfering substances in buffers (e.g., Tris, glycine).[10]- Peptide insolubility. | - Always use freshly prepared EDC/Sulfo-NHS solutions.- Ensure buffers are free of primary amines or carboxylates.- Re-evaluate and optimize peptide solubility before starting. |

| Precipitation of KLH | - KLH is prone to aggregation.[2]- Excessive vortexing or harsh handling.- High concentration of organic solvent (e.g., DMSO). | - Handle KLH solutions gently; mix by inversion.- Ensure final DMSO concentration is <10%.- Consider using a more soluble form of KLH if problems persist. |

| Low Yield After Purification | - Non-optimal desalting column or dialysis membrane MWCO.- Adsorption of the conjugate to labware. | - Ensure MWCO is appropriate (e.g., 7K for this protocol).- Use low-protein-binding tubes and membranes. |

References

-

Wang, Y., et al. (2022). In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells. Taylor & Francis Online. Available from: [Link]

-

Cornelissen, L. G., et al. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. PubMed. Available from: [Link]

-

LifeTein. (2026). KLH: Should My Peptide Be Conjugated To It?. Available from: [Link]

-

Bio-Synthesis Inc. (2007). Peptide Solubility. Available from: [Link]

-

Creative Biolabs. (2024). Troubleshooting Guides. Available from: [Link]

-

GenScript. Peptide Solubility Guidelines. Available from: [Link]

-

ResearchGate. Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works.... Available from: [Link]

-

Wikipedia. Keyhole limpet hemocyanin. Available from: [Link]

-

The Journal of Immunology. (2016). Performance of Keyhole Limpet Hemocyanin (KLH) as an Antigen Carrier for Protein Antigens Depends on KLH Property and Conjugation Route. Oxford Academic. Available from: [Link]

-

ResearchGate. Crosslinking mechanism of EDC-NHS. Illustration redrawn from proposed.... Available from: [Link]

-

LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. Available from: [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Available from: [Link]

-

Jones, G., et al. (2014). The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment. PMC. Available from: [Link]

-